N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4OS/c1-5-6-7-10-13-25-18-12-9-8-11-17(18)23-20(25)27-14-19(26)24-21(4,15-22)16(2)3/h8-9,11-12,16H,5-7,10,13-14H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNIFTASNSKWFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1SCC(=O)NC(C)(C#N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide
This compound is a synthetic compound that belongs to a class of molecules known for their potential therapeutic applications. The structure features a benzimidazole moiety, which is often associated with various biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity
1. Anticancer Properties
Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer activity. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest.
2. Antimicrobial Activity
Benzimidazole derivatives are also noted for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
3. Enzyme Inhibition
Some studies suggest that this class of compounds may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysfunctions.
Research Findings
Recent research has focused on optimizing the structure of benzimidazole derivatives to enhance their biological activity. Modifications to the side chains and functional groups have been shown to significantly affect potency and selectivity against target cells or pathogens.
Key Research Insights:
- Structure-Activity Relationship (SAR): Studies emphasize the importance of specific functional groups in enhancing biological activity.
- Synergistic Effects: Combining benzimidazole derivatives with other therapeutic agents has shown promise in increasing efficacy against resistant strains of pathogens.
Q & A
Q. How do metabolic stability and pharmacokinetic properties impact translational potential?
- ADME profiling :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma protein binding : Ultracentrifugation or equilibrium dialysis to measure free fraction .
- In vivo PK : Administer IV/PO in rodents (5–10 mg/kg) and calculate AUC, , and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
